molecular formula C12H12BrN3O B13858000 5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one

5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one

Cat. No.: B13858000
M. Wt: 294.15 g/mol
InChI Key: CXHUQCBHNXIIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyrimidine, ethylamine, and aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or dimethylformamide (DMF), and a catalyst such as a base (e.g., sodium hydroxide or potassium carbonate).

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(phenylamino)pyrimidin-4(3H)-one: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one: Lacks the bromine atom, leading to different chemical properties.

    5-bromo-3-ethylpyrimidin-4(3H)-one: Lacks the phenylamino group, which may influence its interaction with biological targets.

Uniqueness

5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one is unique due to the presence of both bromine and phenylamino groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a pharmacologically active compound.

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

2-anilino-5-bromo-3-ethylpyrimidin-4-one

InChI

InChI=1S/C12H12BrN3O/c1-2-16-11(17)10(13)8-14-12(16)15-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15)

InChI Key

CXHUQCBHNXIIFK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN=C1NC2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.